![molecular formula C7H6Br2S B3098884 2,5-Dibromothioanisole CAS No. 134646-03-0](/img/structure/B3098884.png)
2,5-Dibromothioanisole
Overview
Description
2,5-Dibromothioanisole is a chemical compound with the molecular formula C7H6Br2S and a molecular weight of 282 . It is also known by other names such as 1,4-Dibromo-2-methylsulfanyl-benzene and 1,4-Dibromo-2-(methylthio)benzene .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromothioanisole consists of a benzene ring with two bromine atoms and a methylthio group attached .Physical And Chemical Properties Analysis
2,5-Dibromothioanisole has a melting point of 62-63 °C and a boiling point of 90-95 °C under a pressure of 0.5 Torr . It has a density of 1.92±0.1 g/cm3 .Scientific Research Applications
1. Metabolism and Excretion in Rats
A study by Sapota et al. (1999) investigated the distribution, excretion, and metabolism of 1,3-dibromobenzene in rats, which is closely related to 2,5-dibromothioanisole. The research found that around 74 to 90% of the administered substance was excreted in urine within 72 hours. They identified several metabolites in urine, including unchanged 1,3-dibromobenzene, dibromophenols, dibromothiophenols, dibromothioanisole, bromophenol, bromohydroxythiophenols, and bromohydroxythioanisole. These findings provide insights into the metabolism of brominated compounds in biological systems (Sapota et al., 1999).
Safety and Hazards
properties
IUPAC Name |
1,4-dibromo-2-methylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWOCBXOKSWZPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromothioanisole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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